![molecular formula C20H21NO3 B1454757 {4-[4-(哌啶甲酰)苯基]苯基}乙酸 CAS No. 1375069-29-6](/img/structure/B1454757.png)
{4-[4-(哌啶甲酰)苯基]苯基}乙酸
描述
“{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid”, also known as PPCPA, is a chemical compound. It has a CAS Number of 1375069-29-6 and a molecular weight of 323.39 . The IUPAC name for this compound is [4’- (1-piperidinylcarbonyl) [1,1’-biphenyl]-4-yl]acetic acid .
Molecular Structure Analysis
The molecular formula of “{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid” is C20H21NO3 . It contains a total of 45 atoms; 21 Hydrogen atoms, 20 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .科学研究应用
Targeted Protein Degradation
This compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of therapeutic agents that target proteins for degradation. The linker’s flexibility and length are crucial for the proper orientation of the PROTAC, affecting the formation of the ternary complex with the target protein and E3 ubiquitin ligase .
Catalytic Protodeboronation
In organic synthesis, catalytic protodeboronation is a valuable transformation. This compound could potentially be used in the protodeboronation of pinacol boronic esters, leading to formal anti-Markovnikov hydromethylation of alkenes. Such reactions are significant for the synthesis of complex organic molecules, including pharmaceuticals .
Chemical Synthesis
The compound’s structure suggests its utility in chemical synthesis, particularly in reactions involving biphenyl moieties. It could be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to synthesize biphenyl derivatives, which are common in various drugs and organic materials .
Chromatography
Given its unique structure, this compound could be used as a standard or a derivative in chromatographic methods to separate substances in complex mixtures. Its application in analytical chemistry could be vital for the qualitative and quantitative analysis of biphenyl compounds .
Material Science
In material science, the compound could be explored for the development of new materials with specific optical or electronic properties. Its biphenyl structure is often found in liquid crystals and organic semiconductors, which are used in display technologies and solar cells .
Life Science Research
The compound may have applications in life science research, particularly in the study of cell signaling pathways. Its ability to interact with proteins could make it a valuable tool in understanding protein-protein interactions and the role of specific proteins in diseases .
Knoevenagel Condensation
This compound could be involved in Knoevenagel condensation reactions, which are used to synthesize α,β-unsaturated compounds. These compounds are important intermediates in the synthesis of various natural products and pharmaceuticals .
Drug Development
The structural features of this compound suggest its potential use in drug development, especially as a scaffold for creating new drug candidates. Its biphenyl core is a common motif in medicinal chemistry, and modifications to its structure could lead to the discovery of new therapeutic agents .
安全和危害
作用机制
Target of Action
The primary targets of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid are currently unknown. The compound is a derivative of phenylacetic acid , which is known to have various targets depending on its derivatives
Mode of Action
It is known that the compound contains a total of 47 bond(s) including 26 non-h bond(s), 14 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amide(s) (aromatic) and 1 hydroxyl group(s) . These structural features may influence its interaction with its targets.
Pharmacokinetics
The compound’s molecular weight of 323.39 may influence its pharmacokinetic properties, including its bioavailability. More research is needed to fully understand these properties.
Result of Action
Given the compound’s structural features , it is likely to have diverse effects on the molecular and cellular level
属性
IUPAC Name |
2-[4-[4-(piperidine-1-carbonyl)phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-19(23)14-15-4-6-16(7-5-15)17-8-10-18(11-9-17)20(24)21-12-2-1-3-13-21/h4-11H,1-3,12-14H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGUJFHLJQWVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743008 | |
| Record name | [4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid | |
CAS RN |
1375069-29-6 | |
| Record name | [4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



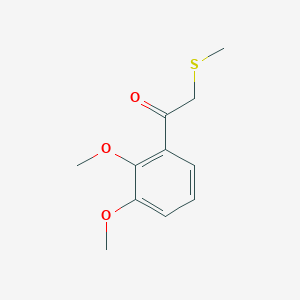
![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1454675.png)

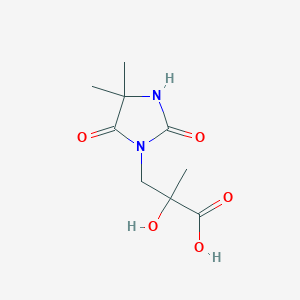
![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1454679.png)
![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454680.png)
![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)

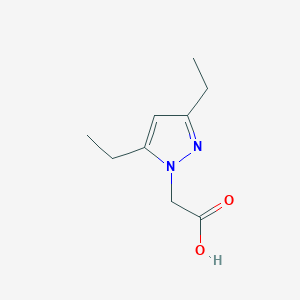
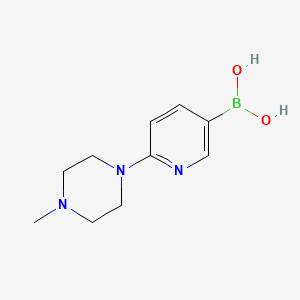

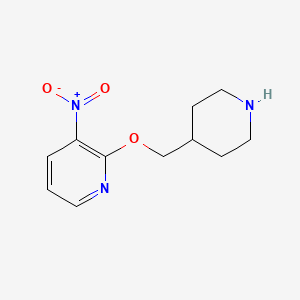

![1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1454696.png)